H-Arg-OtBu 2HCl
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Overview
Description
. It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Arg-OtBu 2HCl is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides and proteins . The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl group is used as a protecting group for the arginine side chain, preventing unwanted reactions during the synthesis .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Arg-OtBu 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of arginine derivatives, while reduction can yield simpler amino acid structures .
Scientific Research Applications
H-Arg-OtBu 2HCl has a wide range of applications in scientific research:
Mechanism of Action
H-Arg-OtBu 2HCl exerts its effects through interactions with biological membranes. The compound targets negatively charged bacterial membranes via a combination of electrostatic and hydrophobic interactions, leading to membrane disruption and bacterial cell death . This mechanism makes it a valuable tool in the development of new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
H-Arg-OtBu: A similar compound without the dihydrochloride component.
L-Arginine: The parent amino acid from which H-Arg-OtBu 2HCl is derived.
Nα-(2,2,5,7,8-Pentamethylchroman-6-yl)-L-arginine: Another derivative of arginine with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which includes the tert-butyl protecting group and the dihydrochloride salt form. These features enhance its stability and solubility, making it particularly useful in peptide synthesis and various research applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2.2ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);2*1H/t7-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFOKKSRMYGTQT-KLXURFKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735326 |
Source
|
Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87459-72-1 |
Source
|
Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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